molecular formula C19H21N5O B2966978 5-amino-N-(2,3-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 902470-15-9

5-amino-N-(2,3-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2966978
CAS RN: 902470-15-9
M. Wt: 335.411
InChI Key: MFDPBVKBSJIZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2,3-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

The chemical synthesis and modification of triazole derivatives are foundational in developing novel compounds with potential therapeutic and industrial applications. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates offers a pathway to create triazole-based scaffolds, which are valuable in developing peptidomimetics or biologically active compounds. This method addresses challenges like the Dimroth rearrangement, providing a strategy to synthesize protected versions of this triazole amino acid for further applications in medicinal chemistry (Ferrini et al., 2015).

Antimicrobial Activity

Triazole derivatives exhibit significant antimicrobial activities, making them essential in developing new antimicrobial agents. The synthesis and antimicrobial evaluation of new 1,2,4-triazole derivatives have shown that these compounds possess good to moderate activities against various microorganisms. This finding highlights the potential of triazole derivatives in contributing to the arsenal against microbial resistance (Bektaş et al., 2007).

Antioxidant Properties

The antioxidant capabilities of triazole derivatives are another area of interest. New 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol have shown significant free-radical scavenging ability, underscoring the potential of these compounds in antioxidant therapy. Such properties are crucial for developing treatments aimed at mitigating oxidative stress-related diseases (Hussain, 2016).

Biological Evaluation for Therapeutic Applications

The biological evaluation of triazole derivatives for therapeutic applications, such as their anticancer potential, is vital. N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been synthesized and evaluated for their anticancer activities, demonstrating the broad potential of triazole derivatives in medicinal chemistry and drug development (Butler et al., 2013).

properties

IUPAC Name

5-amino-N-(2,3-dimethylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12-7-9-15(10-8-12)11-24-18(20)17(22-23-24)19(25)21-16-6-4-5-13(2)14(16)3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDPBVKBSJIZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(2,3-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

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